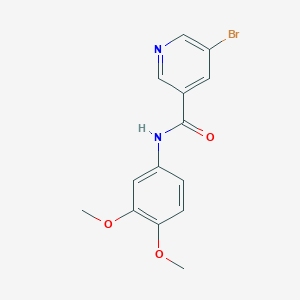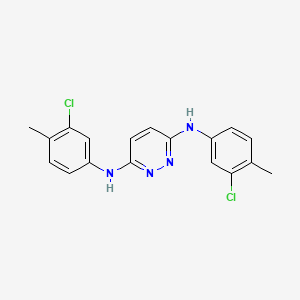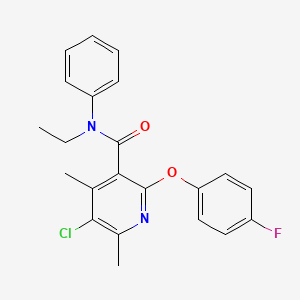amino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B15005590.png)
1-[[(5-amino-1H-tetrazol-1-yl)acetyl](2-furylmethyl)amino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDO]-N-(2,6-DIMETHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tetrazole ring, a furan ring, and a cyclohexane carboxamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDO]-N-(2,6-DIMETHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE involves multiple steps, including the formation of the tetrazole ring, the furan ring, and the cyclohexane carboxamide moiety. The synthetic route typically starts with the preparation of the tetrazole ring through a cyclization reaction involving an azide and a nitrile. The furan ring is then introduced through a Friedel-Crafts acylation reaction. Finally, the cyclohexane carboxamide moiety is attached using a coupling reaction with appropriate reagents and conditions .
Análisis De Reacciones Químicas
1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDO]-N-(2,6-DIMETHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrazole and furan rings, using reagents like alkyl halides or acyl chlorides
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Due to its potential biological activity, it is being investigated for therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings
Mecanismo De Acción
The mechanism of action of 1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDO]-N-(2,6-DIMETHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner. The furan ring and cyclohexane carboxamide moiety contribute to the compound’s overall stability and binding affinity, enhancing its biological activity .
Comparación Con Compuestos Similares
Similar compounds to 1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDO]-N-(2,6-DIMETHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE include other tetrazole-containing compounds and furan derivatives. These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture. The unique combination of the tetrazole, furan, and cyclohexane carboxamide moieties in this compound sets it apart from others, providing distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C23H29N7O3 |
|---|---|
Peso molecular |
451.5 g/mol |
Nombre IUPAC |
1-[[2-(5-aminotetrazol-1-yl)acetyl]-(furan-2-ylmethyl)amino]-N-(2,6-dimethylphenyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C23H29N7O3/c1-16-8-6-9-17(2)20(16)25-21(32)23(11-4-3-5-12-23)29(14-18-10-7-13-33-18)19(31)15-30-22(24)26-27-28-30/h6-10,13H,3-5,11-12,14-15H2,1-2H3,(H,25,32)(H2,24,26,28) |
Clave InChI |
DBNNGZUKDIPRRI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)C2(CCCCC2)N(CC3=CC=CO3)C(=O)CN4C(=NN=N4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-nitro-11,14-diphenyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-9,15-dione](/img/structure/B15005512.png)

![1'-(phenylcarbonyl)-3'H-spiro[cyclopentane-1,5'-pyrrolo[2,1-a]isoquinoline]-2',3'(6'H)-dione](/img/structure/B15005517.png)
![2-{[4-(4-Chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B15005525.png)

![10-butyl-1-(3-methoxyphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B15005554.png)
![Acetamide, N-[4-(chlorodifluoromethoxy)phenyl]-2-pyrrolidin-1-yl-](/img/structure/B15005557.png)

![{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}acetic acid](/img/structure/B15005577.png)

![2-ethoxy-N-[1-(4-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B15005594.png)
![2-[(1E)-prop-1-en-1-yl]-2-(prop-2-en-1-yl)piperidine](/img/structure/B15005602.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-{4-[(3,4-dimethoxyphenyl)sulfonyl]piperazin-1-yl}-2-nitroaniline](/img/structure/B15005610.png)
